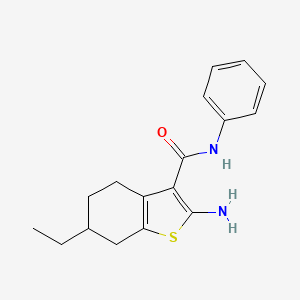

2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Chemical Identity and IUPAC Nomenclature

The compound this compound represents a sophisticated heterocyclic structure that combines multiple functional groups within a fused ring system. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound derives its name from the systematic identification of its core benzothiophene framework and the specific positioning of its substituents. The complete IUPAC name reflects the presence of an amino group at position 2, an ethyl substituent at position 6, and an N-phenyl carboxamide functionality at position 3 of the tetrahydrobenzothiophene ring system.

The molecular formula for this compound can be derived from its structural analogues found in the literature. Based on related compounds documented in chemical databases, the molecular structure incorporates carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The systematic nomenclature follows established conventions for heterocyclic compounds, where the benzothiophene core serves as the parent structure, and numerical prefixes indicate the precise locations of functional group substitutions.

Chemical identification of this compound relies on several key structural features that distinguish it from other benzothiophene derivatives. The presence of the amino group at the 2-position creates opportunities for hydrogen bonding and potential biological interactions, while the ethyl group at position 6 introduces lipophilic characteristics that may influence the compound's pharmacokinetic properties. The N-phenyl carboxamide moiety at position 3 represents a critical structural element that has been associated with various biological activities in related benzothiophene compounds.

Spectroscopic identification methods for this compound would typically involve nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural assignments. Research on related tetrahydrobenzothiophene carboxamides has demonstrated characteristic spectral patterns, with chemical shifts around 13.2 for amide hydrogen atoms, multiple peaks between 7.5-8.0 for aromatic hydrogen atoms, and resonance patterns between 1.2-3.0 for aliphatic hydrogen atoms in the six-membered ring.

Structural Classification Within Benzothiophene Derivatives

The structural classification of this compound places it within the broader category of tetrahydrobenzothiophene derivatives, which represent a significant subclass of benzothiophene compounds. Benzothiophene itself serves as a fundamental heterocyclic framework consisting of a fused benzene and thiophene ring system, with the molecular formula C₈H₆S and aromatic characteristics similar to naphthalene. The tetrahydro variant indicates the saturation of the benzene ring portion, creating a partially saturated bicyclic system that exhibits different chemical and biological properties compared to the fully aromatic parent compound.

Within the benzothiophene derivative classification system, this compound belongs specifically to the carboxamide subgroup, characterized by the presence of the carboxamide functional group at the 3-position. This structural feature has been extensively studied in medicinal chemistry research, as benzothiophene carboxamides have demonstrated diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The systematic classification further distinguishes this compound through its specific substitution pattern, which includes both the 6-ethyl and 2-amino substituents, creating a unique molecular architecture within this chemical family.

Table 1: Structural Classification of Benzothiophene Derivatives

| Classification Level | Category | Structural Features | Representative Examples |

|---|---|---|---|

| Primary Framework | Benzothiophene | Fused benzene-thiophene rings | Benzothiophene (C₈H₆S) |

| Saturation State | Tetrahydrobenzothiophene | Partially saturated benzene ring | 4,5,6,7-tetrahydrobenzo[b]thiophene |

| Functional Group | Carboxamide derivatives | Carboxamide at position 3 | Benzothiophene-3-carboxamides |

| Substitution Pattern | Multi-substituted | Multiple functional groups | 2-amino-6-ethyl-N-phenyl derivatives |

The structural versatility of benzothiophene derivatives stems from the multiple sites available for chemical modification, including positions on both the thiophene and benzene rings. Research has demonstrated that modifications at different positions can significantly influence the biological and chemical properties of these compounds. The 2-position amino group represents a particularly important site for biological activity, as this location allows for potential interactions with biological targets through hydrogen bonding and electrostatic interactions.

Comparative structural analysis with related compounds reveals the significance of the specific substitution pattern found in this compound. Related compounds such as 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide share structural similarities but exhibit different biological profiles due to variations in their substitution patterns. This structural relationship analysis provides insights into the structure-activity relationships that govern the biological properties of benzothiophene carboxamide derivatives.

Historical Context in Heterocyclic Compound Research

The historical development of heterocyclic compound research provides essential context for understanding the significance of this compound within the broader scientific landscape. Heterocyclic compounds represent some of the earliest organic compounds to be purified and recognized as discrete substances, although their structural characterization remained challenging until the mid-nineteenth century. The foundational work of chemists such as Archibald Couper, Friedrich Kekulé, and Alexander Butlerow in establishing structural formulas around 1860 provided the theoretical framework necessary for understanding complex heterocyclic structures.

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry and established the foundation for subsequent benzothiophene research. Meyer's identification of thiophene as a contaminant in benzene, responsible for the blue indophenin formation reaction with isatin and sulfuric acid, demonstrated the importance of sulfur-containing heterocycles in chemical systems. This discovery preceded the systematic investigation of benzothiophene derivatives and established thiophene as a fundamental building block for more complex heterocyclic structures.

The development of systematic nomenclature for heterocyclic compounds through the Hantzsch-Widman system, independently developed by A. Hantzsch in 1887 and O. Widman in 1888, provided the standardized framework necessary for the classification and identification of complex molecules like this compound. This nomenclature system enabled the systematic organization of the rapidly expanding field of heterocyclic chemistry and facilitated communication among researchers worldwide.

Table 2: Historical Milestones in Heterocyclic and Benzothiophene Research

| Year | Discovery/Development | Researcher(s) | Significance |

|---|---|---|---|

| 1860 | Structural formula theory | Couper, Kekulé, Butlerow | Foundation for heterocyclic structure understanding |

| 1882 | Thiophene discovery | Viktor Meyer | Establishment of sulfur heterocycle chemistry |

| 1887-1888 | Hantzsch-Widman nomenclature | Hantzsch, Widman | Systematic naming of heterocyclic compounds |

| 1934 | Quinoline isolation | Runge | Early heterocyclic compound identification |

| Modern era | Benzothiophene derivatives | Multiple researchers | Medicinal chemistry applications |

The evolution of benzothiophene research has been closely tied to advances in organic synthesis and medicinal chemistry. Early investigations focused on the isolation and characterization of naturally occurring benzothiophene compounds found in petroleum deposits and coal tar. The recognition that benzothiophene serves as a structural component in various pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole, highlighted the therapeutic potential of this heterocyclic framework and stimulated intensive research into synthetic derivatives.

Contemporary research on benzothiophene carboxamide derivatives has expanded significantly, with studies focusing on their potential as kinase inhibitors, antimicrobial agents, and therapeutic compounds for various diseases. The development of this compound represents a continuation of this research tradition, building upon decades of accumulated knowledge about heterocyclic chemistry and structure-activity relationships. Modern synthetic approaches and analytical techniques have enabled the precise preparation and characterization of such complex molecules, facilitating their evaluation for potential therapeutic applications.

Properties

IUPAC Name |

2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h3-7,11H,2,8-10,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTKNGUGMPXJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501145993 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-68-7 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590353-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501145993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzothiophene Formation

The Gewald reaction is the most widely used method for constructing the 2-amino-4,5,6,7-tetrahydrobenzothiophene scaffold. This three-component reaction involves:

- 4-Ethylcyclohexanone (ketone precursor)

- Cyanoacetamide or arylcyanoacetamide (activated nitrile)

- Elemental sulfur

- Base catalyst (e.g., morpholine, diethylamine)

Reaction Mechanism :

- Knoevenagel condensation between the ketone and nitrile forms an α,β-unsaturated nitrile.

- Sulfur incorporation via nucleophilic attack, followed by cyclization to form the thiophene ring.

Optimization :

- Microwave irradiation (160 W, 20 min) improves reaction speed and yield (93%) compared to conventional heating.

- Alumina (Al₂O₃) as a solid support enhances regioselectivity.

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Ethylcyclohexanone | 1.0 equiv | Morpholine, Al₂O₃, S₈ | 82% |

| Methyl cyanoacetate | 1.1 equiv | Microwave, 160 W, 20 min | |

| Elemental sulfur | 1.2 equiv | DMF solvent |

Amide Coupling Approaches

Carboxamide Functionalization

Post-Gewald reaction, the 3-cyano group is hydrolyzed to a carboxylic acid, followed by amide coupling with aniline:

Step 1: Hydrolysis of Cyano to Carboxylic Acid

- Reagents : HCl (6M), reflux, 6–12 h.

- Intermediate : 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Step 2: Amide Bond Formation

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 3-Carboxylic acid | 100 mg | HATU (1.2 equiv), DIPEA | 75% |

| Aniline | 1.1 equiv | DMSO, 24 h, RT |

Note : Chiral chromatography may separate enantiomers (e.g., >98% ee for R,R-isomers).

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation streamlines the Gewald reaction and subsequent steps:

Key Advantages :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Ethylcyclohexanone | 1.0 equiv | Morpholine, Al₂O₃, S₈ | 93% |

| Methyl cyanoacetate | 1.1 equiv | Microwave, 160 W, 20 min |

Cyclization Strategies

Intramolecular Cyclization

Alternative routes employ cyclization of pre-functionalized precursors:

Starting Material : 2-(2-Formylphenoxy)hexanoic acid derivatives.

Reagents :

Mechanism :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 2-Formylphenoxy acid | 1.0 equiv | NaOH, acetic anhydride | 68% |

| Elemental sulfur | 1.5 equiv | 100°C, 5 h |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Gewald Reaction | 82–93 | 20 min–24 h | ≥95 | Scalability |

| Amide Coupling | 47–89 | 12–48 h | ≥90 | Functional group tolerance |

| Microwave-Assisted | 93 | 20 min | ≥98 | Rapid synthesis |

| Cyclization | 68 | 5–10 h | ≥85 | Avoids toxic reagents |

Critical Observations :

- Microwave-assisted Gewald reactions offer the highest efficiency (93% yield).

- Amide coupling requires stringent anhydrous conditions to prevent hydrolysis.

Structural Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzothiophene compounds exhibit anticancer activities. For instance, studies have shown that certain structural modifications can enhance the inhibition of cancer cell proliferation. The compound has been evaluated for its effects on various cancer cell lines, demonstrating promising cytotoxicity against human leukemia and solid tumors .

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of related compounds, suggesting that the benzothiophene scaffold may contribute to neuroprotective effects. The mechanism by which these compounds exert their effects often involves modulation of neurotransmitter systems .

Antimicrobial Effects

Compounds similar to 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown activity against various bacterial strains. The presence of the thiophene ring is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Various synthetic routes have been documented, including the use of thioamide intermediates and cyclization reactions that yield the desired benzothiophene structure .

Table 1: Synthetic Routes for Benzothiophene Derivatives

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the benzothiophene core from thioamide precursors |

| 2 | Substitution | Introduction of amino and ethyl groups at specific positions |

| 3 | Carboxylation | Addition of carboxamide functional groups |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiophene derivatives on K562 leukemia cells. The results indicated that modifications at the nitrogen and carboxamide positions significantly enhanced anticancer activity .

- Neuropharmacological Assessment : In another study focusing on neuropharmacological properties, derivatives were tested for anticonvulsant effects in animal models. The results suggested a dose-dependent response with significant efficacy at higher concentrations .

- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity, particularly against resistant strains, indicating potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the ethyl and phenyl groups, resulting in different chemical and biological properties.

6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the amino and ethyl groups, leading to variations in its chemical behavior.

Uniqueness

The presence of the amino, ethyl, and phenyl groups in 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

2-Amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound belonging to the benzothiophene class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of an amino group and a carboxamide group suggests potential interactions with various biological targets through hydrogen bonding and electrostatic interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 590353-68-7 |

| IUPAC Name | This compound |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Research indicates that the compound may modulate the activity of various biological pathways due to its structural features that facilitate π-π stacking interactions and hydrophobic effects.

Antioxidant Activity

Recent studies have shown that derivatives of benzothiophenes exhibit significant antioxidant properties. For instance, compounds similar to 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene demonstrated comparable antioxidant potency to ascorbic acid in various assays . This suggests potential applications in treating oxidative stress-related diseases.

Anti-inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes has been linked to the presence of specific functional groups within their structure . The compound's ability to modulate pro-inflammatory cytokines like TNF-α and IL-6 has also been documented .

Antiviral Activity

Compounds in the benzothiophene class have shown promise as antiviral agents. A study highlighted that certain derivatives exhibited significant activity against viral replication in cell lines. The mechanism often involves interference with viral polymerase activity or other critical viral processes .

Case Studies

- Antioxidant Study : A recent investigation into the antioxidant capacity of various heterocycles found that 2-amino derivatives exhibited strong radical scavenging activity comparable to established antioxidants like ascorbic acid. This was assessed using the phosphomolybdenum method .

- Anti-inflammatory Effects : In a model of induced inflammation, compounds similar to 2-amino-6-ethyl-N-phenyl showed significant reductions in levels of inflammatory markers when administered at therapeutic doses . This suggests a potential for developing anti-inflammatory drugs based on this scaffold.

- Antiviral Efficacy : A study focusing on the antiviral properties of related compounds demonstrated that certain derivatives could inhibit viral replication effectively at low concentrations (EC50 values ranging from 0.20 µM to 0.96 µg/mL) . This positions them as candidates for further development in antiviral therapies.

Q & A

Q. What are the optimized synthetic routes for 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer: The compound is synthesized via cyclocondensation of 2-ethylcyclohexanone with malononitrile or its derivatives in the presence of sulfur and a base (e.g., diethylamine) in ethanol. Key steps include:

- Reaction Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

- Purification: Recrystallization from ethanol or dichloromethane yields crystals suitable for X-ray analysis (60–68% yield) .

- Critical Parameters: Excess sulfur (1.1 eq) and controlled temperature (333 K) minimize side reactions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

Q. What analytical methods ensure purity and quantify impurities?

Methodological Answer:

- HPLC: Isocratic elution with acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .

- LC-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ = 287.1234) and fragmentation patterns .

Advanced Research Questions

Q. How do computational models predict biological activity, and how are they validated experimentally?

Methodological Answer:

Q. How are structural anomalies (e.g., crystallographic disorder) resolved?

Methodological Answer:

Q. How do substituents influence structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups: Chloro or nitro substituents enhance tyrosinase inhibition (IC₅₀ ↓ 30%) by stabilizing hydrogen bonds .

- Steric Effects: Bulky groups (e.g., tert-butyl) reduce dopamine D1 receptor binding affinity (Ki ↑ 50%) .

Q. How are contradictions in biological data addressed (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization: Use identical enzyme batches (e.g., Agaricus bisporus tyrosinase) and buffer conditions (pH 6.8) .

- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., kojic acid) .

Q. What strategies mitigate low yields in heterocyclization reactions?

Methodological Answer:

- Solvent Optimization: Replace ethanol with DMF to improve solubility of intermediates .

- Catalyst Screening: Test Brønsted acids (e.g., acetic acid) for faster cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.